molecular formula C12H10N2S B11766891 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile

Cat. No.: B11766891
M. Wt: 214.29 g/mol
InChI Key: NJRDGDNPMIKZFX-UHFFFAOYSA-N
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Description

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2S. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a mercapto group (-SH) and a carbonitrile group (-C≡N), which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,8-dimethylquinoline with carbon disulfide (CS2) in the presence of a base, followed by the addition of a cyanating agent such as potassium cyanide (KCN). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or substituted quinoline derivatives.

Scientific Research Applications

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile
  • 2-Mercapto-6,8-dimethylquinoline-3-carbonitrile
  • 2-Mercapto-5,8-dimethylquinoline-4-carbonitrile

Uniqueness

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. The presence of both mercapto and carbonitrile groups provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5,8-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2S/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(15)14-11/h3-5H,1-2H3,(H,14,15)

InChI Key

NJRDGDNPMIKZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=S)NC2=C(C=C1)C)C#N

Origin of Product

United States

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